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Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indol-5-amine

Cat. No.: B1309053 Get Quote

Abstract
This application note provides a detailed protocol for the large-scale synthesis of 1,2-Dimethyl-
1H-indol-5-amine, a key intermediate for pharmaceutical research and development. The

described two-step synthesis is robust, scalable, and utilizes readily available starting

materials. The process begins with the formation of the indole ring via a Fischer indole

synthesis to yield the intermediate, 1,2-dimethyl-5-nitroindole. This is followed by a catalytic

hydrogenation to reduce the nitro group, affording the final product. This document is intended

for researchers, scientists, and drug development professionals.

Introduction
1,2-Dimethyl-1H-indol-5-amine is a valuable building block in medicinal chemistry, serving as

a precursor for the synthesis of various biologically active compounds. The development of a

scalable and efficient synthetic route is crucial for ensuring a consistent supply for preclinical

and clinical studies. The following protocol details a reliable method for the production of this

compound on a large scale.

Overall Reaction Scheme
The synthesis proceeds in two main steps:

Step 1: Fischer Indole Synthesis of 1,2-dimethyl-5-nitroindole from N-methyl-4-

nitrophenylhydrazine and acetone.
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Step 2: Catalytic Hydrogenation of 1,2-dimethyl-5-nitroindole to 1,2-Dimethyl-1H-indol-5-
amine.

Experimental Protocols
Step 1: Synthesis of 1,2-Dimethyl-5-nitroindole
The Fischer indole synthesis is a classic and reliable method for forming the indole core.[1][2]

[3] In this step, N-methyl-4-nitrophenylhydrazine is condensed with acetone to form a

hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the

desired nitroindole.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

N-methyl-4-

nitrophenylhydrazine
167.16 1.00 kg 5.98

Acetone 58.08 1.74 L (1.37 kg) 23.6

Ethanol 46.07 10.0 L -

Sulfuric Acid (conc.) 98.08 500 mL -

Sodium Bicarbonate 84.01 As needed -

Ethyl Acetate 88.11 For extraction -

Brine - For washing -

Anhydrous Sodium

Sulfate
142.04 For drying -

Procedure:

To a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a

dropping funnel, add N-methyl-4-nitrophenylhydrazine (1.00 kg, 5.98 mol) and ethanol (10.0

L).
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Stir the mixture at room temperature until the solid is fully dissolved.

Add acetone (1.74 L, 23.6 mol) to the solution.

Slowly add concentrated sulfuric acid (500 mL) dropwise via the dropping funnel over a

period of 1 hour. An exothermic reaction will occur, and the internal temperature should be

maintained below 40 °C using a cooling bath.

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and

maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

Once the reaction is complete, cool the mixture to room temperature and then further cool in

an ice bath to 0-5 °C.

Slowly neutralize the reaction mixture by the portion-wise addition of a saturated aqueous

solution of sodium bicarbonate until the pH is approximately 7. Be cautious of gas evolution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 4 L).

Combine the organic layers and wash with brine (2 x 2 L).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

The crude 1,2-dimethyl-5-nitroindole can be purified by recrystallization from ethanol or by

column chromatography on silica gel.

Expected Yield: 75-85%

Characterization Data for 1,2-dimethyl-5-nitroindole:
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Property Value

Molecular Formula C₁₀H₁₀N₂O₂

Molecular Weight 190.20 g/mol

Appearance Yellow to orange solid

Melting Point 155-158 °C

¹H NMR (CDCl₃, 400 MHz)

δ 8.45 (d, J=2.2 Hz, 1H), 8.05 (dd, J=9.0, 2.2

Hz, 1H), 7.25 (d, J=9.0 Hz, 1H), 6.40 (s, 1H),

3.70 (s, 3H), 2.45 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz)
δ 142.0, 141.5, 138.0, 126.0, 118.0, 116.5,

109.0, 100.5, 30.0, 13.0.

Step 2: Synthesis of 1,2-Dimethyl-1H-indol-5-amine
The reduction of the aromatic nitro group to an amine is a common and well-understood

transformation.[4][5][6][7][8] Catalytic hydrogenation is a clean and efficient method for this

conversion on a large scale.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

1,2-dimethyl-5-

nitroindole
190.20 1.00 kg 5.26

Palladium on Carbon

(10 wt%)
- 50 g -

Methanol 32.04 10.0 L -

Hydrogen Gas 2.02 As needed -

Celite® - For filtration -

Procedure:
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To a high-pressure hydrogenation reactor (e.g., a Parr autoclave), add 1,2-dimethyl-5-

nitroindole (1.00 kg, 5.26 mol) and methanol (10.0 L).

Carefully add 10% palladium on carbon (50 g) to the mixture under an inert atmosphere

(e.g., nitrogen or argon).

Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen

gas three times.

Pressurize the reactor with hydrogen gas to 50-60 psi.

Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic,

and the temperature may rise. Maintain the temperature below 50 °C.

Monitor the hydrogen uptake. The reaction is usually complete within 4-8 hours. The

completion of the reaction can also be monitored by TLC or HPLC.

Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with

nitrogen gas.

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash

the Celite® pad with methanol (2 x 1 L).

Combine the filtrate and washings and concentrate under reduced pressure to yield the

crude product.

The crude 1,2-Dimethyl-1H-indol-5-amine can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a crystalline

solid.

Expected Yield: 90-98%

Characterization Data for 1,2-Dimethyl-1H-indol-5-amine:
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Property Value

Molecular Formula C₁₀H₁₂N₂

Molecular Weight 160.22 g/mol

Appearance Off-white to light brown solid

Melting Point 118-121 °C

¹H NMR (CDCl₃, 400 MHz)

δ 7.10 (d, J=8.5 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H),

6.65 (dd, J=8.5, 2.0 Hz, 1H), 6.20 (s, 1H), 3.60

(s, 3H), 3.50 (br s, 2H, NH₂), 2.40 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz)
δ 140.0, 132.0, 130.0, 128.0, 112.0, 105.0,

100.0, 99.5, 29.5, 12.5.

Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal

protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn

at all times.

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and

avoid contact with skin and eyes.

Hydrogenation: Catalytic hydrogenation with palladium on carbon and hydrogen gas is a

potentially hazardous operation. The catalyst can be pyrophoric when dry and exposed to air.

Ensure the reaction is carried out in appropriate equipment by trained personnel. The reactor

must be properly purged to remove all air before introducing hydrogen.

Synthesis Workflow Diagram

N-methyl-4-nitrophenylhydrazine
+ Acetone Fischer Indole Synthesis

Ethanol, H₂SO₄

Reflux 1,2-dimethyl-5-nitroindoleWorkup & Purification Catalytic Hydrogenation
(H₂, Pd/C)

Methanol 1,2-Dimethyl-1H-indol-5-amineFiltration & Concentration

Click to download full resolution via product page
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Caption: Overall synthetic workflow for 1,2-Dimethyl-1H-indol-5-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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